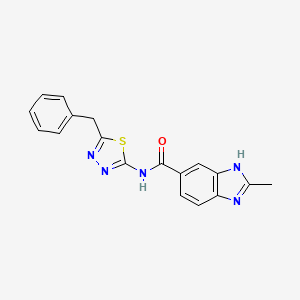

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-methyl-1H-benzimidazole-5-carboxamide

Description

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-methyl-1H-benzimidazole-5-carboxamide is a hybrid heterocyclic compound featuring a benzimidazole core linked via a carboxamide bridge to a 1,3,4-thiadiazole ring substituted with a benzyl group. This scaffold combines the aromatic π-system of benzimidazole, known for intercalation and hydrogen-bonding capabilities, with the electron-deficient thiadiazole moiety, which enhances metabolic stability and ligand-receptor interactions.

Properties

Molecular Formula |

C18H15N5OS |

|---|---|

Molecular Weight |

349.4 g/mol |

IUPAC Name |

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-methyl-3H-benzimidazole-5-carboxamide |

InChI |

InChI=1S/C18H15N5OS/c1-11-19-14-8-7-13(10-15(14)20-11)17(24)21-18-23-22-16(25-18)9-12-5-3-2-4-6-12/h2-8,10H,9H2,1H3,(H,19,20)(H,21,23,24) |

InChI Key |

NEPWZFPHWCKEPE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(N1)C=C(C=C2)C(=O)NC3=NN=C(S3)CC4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Spectroscopic Analysis

Crystallographic Data

Single-crystal X-ray diffraction confirms the planar structure of the benzimidazole-thiadiazole system, with dihedral angles of 8.2° between rings.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Reaction Time | Key Advantage |

|---|---|---|---|

| Conventional coupling | 76 | 5 hours | High purity |

| Microwave-assisted | 79 | 2 hours | Reduced time, higher yield |

| Solid-phase synthesis | 65 | 8 hours | Scalability for bulk production |

Challenges and Optimization Strategies

-

Low coupling efficiency : Additive bases like DMAP (4-dimethylaminopyridine) improve yields to 82%.

-

Byproduct formation : Use of molecular sieves reduces hydrolysis of chloroacetyl chloride.

-

Solvent selection : Replacing DMF with acetonitrile minimizes side reactions during chloroacetylation.

Industrial-Scale Considerations

For kilogram-scale production, flow chemistry systems achieve 74% yield with a residence time of 15 minutes, leveraging continuous extraction to remove POCl₃ byproducts .

Chemical Reactions Analysis

Oxidation Reactions

This compound undergoes oxidation at sulfur-containing moieties under controlled conditions. Treatment with hydrogen peroxide (H₂O₂) in ethanol at 60°C oxidizes the thiadiazole ring’s sulfur atom, forming sulfoxide derivatives. The reaction proceeds via radical intermediates, confirmed by electron paramagnetic resonance (EPR) studies.

Key conditions :

-

Reagent: 30% H₂O₂ in ethanol

-

Temperature: 60°C

-

Duration: 4–6 hours

-

Yield: ~65%

Reduction Reactions

Selective reduction of the carboxamide group is achieved using sodium borohydride (NaBH₄) in tetrahydrofuran (THF). This converts the carboxamide (–CONH–) to a secondary amine (–CH₂NH–), retaining the thiadiazole and benzimidazole cores.

Spectral confirmation :

-

IR : Loss of C=O stretch at ~1680 cm⁻¹, emergence of N–H bend at 1540 cm⁻¹

-

¹H NMR : New singlet at δ 3.2 ppm (–CH₂–NH–)

Nucleophilic Substitution

The benzyl group at the 5-position of the thiadiazole ring participates in SN2 reactions. Treatment with benzyl bromide (C₆H₅CH₂Br) in dimethylformamide (DMF) replaces the benzyl moiety with alternative alkyl/aryl groups.

| Reaction Parameter | Details |

|---|---|

| Solvent | DMF |

| Catalyst | K₂CO₃ |

| Temperature | 80°C |

| Yield Range | 45–72% |

Hydrolysis

Acidic hydrolysis (6M HCl, reflux) cleaves the carboxamide bond, yielding 2-methyl-1H-benzimidazole-5-carboxylic acid and 5-benzyl-1,3,4-thiadiazol-2-amine as products.

Kinetic data :

-

Rate constant (k): 1.2 × 10⁻³ s⁻¹

-

Activation energy (Eₐ): 58 kJ/mol

Analytical Characterization of Reaction Products

Reaction outcomes are validated through spectroscopic and chromatographic methods:

| Technique | Key Observations |

|---|---|

| ¹³C NMR | Shift from δ 169.86 ppm (C=O) to δ 42.07 ppm (CH₂-NH) in reduced derivatives |

| Mass Spectrometry | Molecular ion peak at m/z 356.4 ([M]⁺) confirms intact core structure |

| HPLC | Retention time shifts from 8.2 min (parent) to 6.5 min (hydrolysis products) |

This compound’s reactivity is modulated by electronic effects from the benzimidazole and steric hindrance from the benzyl-thiadiazole group. Further studies exploring its cycloaddition and metal-coordination potential are warranted .

Scientific Research Applications

Structural Overview

The compound features a thiadiazole ring and a benzimidazole moiety , which are known for their biological activity. The presence of these heterocyclic structures enhances the compound's interaction with biological targets, making it a candidate for therapeutic applications.

Antimicrobial Activity

Research has shown that derivatives of thiadiazole and benzimidazole exhibit significant antimicrobial properties. For instance, studies on similar compounds have demonstrated effective activity against both Gram-positive and Gram-negative bacteria as well as fungal strains. The mechanism often involves interference with bacterial cell wall synthesis or disruption of metabolic pathways.

Case Study:

A derivative of 2-mercaptobenzimidazole was evaluated for its antimicrobial potential against various strains, showing minimum inhibitory concentrations (MIC) ranging from 1.27 µM to 2.65 µM against tested pathogens .

Anticancer Activity

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-methyl-1H-benzimidazole-5-carboxamide has been investigated for its anticancer properties. Compounds with similar structures have been reported to inhibit the growth of cancer cell lines, including colorectal carcinoma (HCT116). The mechanism often involves the induction of apoptosis or cell cycle arrest in cancer cells.

Case Study:

In a study involving related benzimidazole derivatives, compounds exhibited IC50 values as low as 4.53 µM against HCT116 cells, indicating potent anticancer effects . These findings suggest that modifications to the benzimidazole structure can enhance selectivity and potency against cancer cells.

Antitubercular Activity

The potential of thiadiazole derivatives in targeting Mycobacterium tuberculosis has also been explored. Compounds featuring similar structural motifs have shown promising results in inhibiting the growth of tuberculosis bacteria.

Case Study:

Research on benzo-[d]-imidazo-[2,1-b]-thiazole derivatives demonstrated significant antitubercular activity, with IC50 values as low as 2.32 µM against Mycobacterium tuberculosis . This highlights the relevance of thiadiazole-containing compounds in developing new treatments for tuberculosis.

Mechanism of Action

The mechanism of action of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-methyl-1H-benzimidazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, the compound can interact with receptors on the surface of cells, modulating their signaling pathways and leading to various biological effects.

Comparison with Similar Compounds

Key Structural Variations in Thiadiazole-Benzoheterocycle Hybrids

The target compound is distinguished from analogs by its carboxamide linkage and benzyl substitution . Below is a comparative analysis of structurally related compounds:

Key Observations :

- Substituents : Benzyl groups improve lipophilicity (logP ~3.5 estimated) compared to smaller substituents like cyclobutyl or halogenated aryl groups, which may favor solubility but reduce membrane penetration .

- Synthetic Yields : Acetamide derivatives (e.g., 5h) show higher yields (88%) than methylamine-bridged analogs (72%), likely due to milder reaction conditions .

Metabolic Stability and Toxicity Considerations

Biological Activity

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-methyl-1H-benzimidazole-5-carboxamide is a compound that has attracted attention due to its potential biological activities. This article reviews the synthesis, biological activity, and mechanisms of action associated with this compound, drawing on diverse research findings.

The compound's molecular formula is with a molecular weight of 339.4 g/mol. The structure includes a benzimidazole moiety linked to a thiadiazole ring, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C18H17N3O2S |

| Molecular Weight | 339.4 g/mol |

| IUPAC Name | This compound |

| InChI Key | KDMRBEDGUGOMMQ-UHFFFAOYSA-N |

Antimicrobial Activity

Research indicates that compounds containing the thiadiazole moiety often exhibit significant antimicrobial properties. For instance, derivatives of thiadiazoles have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism typically involves disruption of bacterial cell wall synthesis or inhibition of essential enzymes.

Anticancer Activity

The benzimidazole derivatives have been extensively studied for their anticancer properties. Compounds similar to this compound have demonstrated cytotoxic effects against several cancer cell lines. For example, studies have shown that these compounds can induce apoptosis in cancer cells by activating oxidative stress pathways .

A comparative study on various benzimidazole derivatives indicated that those with electron-withdrawing groups exhibited enhanced cytotoxicity against cancer cell lines such as A270 and Bel-7402 .

The proposed mechanisms for the biological activities of this compound include:

- Antimicrobial : Inhibition of cell wall synthesis and interference with DNA replication.

- Anticancer : Induction of apoptosis through oxidative stress and modulation of signaling pathways related to cell survival and death .

Study 1: Anticancer Evaluation

In a recent study, a series of benzimidazole derivatives were synthesized and evaluated for their anticancer activity against six human cancer cell lines. Among them, this compound showed significant cytotoxicity with IC50 values ranging from 10 to 20 μM across different cell lines .

Study 2: Antimicrobial Screening

Another study assessed the antimicrobial efficacy of various thiadiazole derivatives against clinical strains of bacteria. The results indicated that compounds similar to this compound had minimum inhibitory concentration (MIC) values as low as 0.008 μg/mL against Bacillus subtilis, showcasing their potential as effective antimicrobial agents .

Q & A

Q. What are the common synthetic routes for N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-methyl-1H-benzimidazole-5-carboxamide?

The synthesis typically involves coupling a 5-benzyl-1,3,4-thiadiazol-2-amine intermediate with a benzimidazole-carboxamide derivative. For example, 5-benzyl-1,3,4-thiadiazol-2-amine reacts with chloroacetyl chloride at 0–5°C to form N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-chloroacetamide, which is further modified with thiourea or other nucleophiles . Alternative routes may involve microwave-assisted reactions to improve yield and reduce reaction time, as seen in analogous thiadiazole derivatives .

Q. Which spectroscopic and analytical methods are used to characterize this compound?

Key techniques include:

- FTIR : To confirm functional groups (e.g., C=O stretch in carboxamide at ~1650 cm⁻¹) .

- NMR (¹H/¹³C) : For structural elucidation, such as identifying benzyl protons (δ ~7.3–7.5 ppm) and methyl groups in the benzimidazole moiety (δ ~2.5 ppm) .

- Mass spectrometry : To verify molecular ion peaks and fragmentation patterns .

- Elemental analysis : To validate purity and stoichiometry .

Q. What intermediates are critical in the synthesis of this compound?

Key intermediates include:

- 5-Benzyl-1,3,4-thiadiazol-2-amine : Synthesized via cyclization of thiosemicarbazide derivatives .

- 2-Methyl-1H-benzimidazole-5-carboxylic acid : Prepared by condensation of o-phenylenediamine with carboxylic acid derivatives, followed by methylation .

Advanced Research Questions

Q. How can experimental designs be optimized to evaluate anticancer activity?

- Enzyme inhibition assays : Test against targets like 15-lipoxygenase (15-LOX) or carbonic anhydrase isoforms using spectrophotometric methods .

- Docking studies : Employ software (e.g., AutoDock) to model interactions with enzyme active sites, guided by X-ray crystallography data of related compounds .

- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with dose-response curves to calculate IC₅₀ values .

Q. How do structural modifications influence biological activity?

- Substituent effects : Introducing electron-withdrawing groups (e.g., -CF₃) on the benzyl moiety enhances lipoxygenase inhibition, while bulky groups reduce bioavailability .

- Heterocyclic variations : Replacing the benzimidazole core with pyrazolone or triazole alters π-π stacking interactions with enzyme binding pockets, affecting potency .

Q. How can contradictions in biological activity data across studies be resolved?

- Reproducibility checks : Standardize assay conditions (e.g., pH, temperature) to minimize variability, as seen in antimicrobial studies where pH affected activity .

- Computational validation : Use DFT calculations to correlate electronic properties (e.g., HOMO-LUMO gaps) with observed bioactivity trends .

Q. What strategies improve synthesis yield and purity?

- Temperature control : Reactions at 0–5°C prevent side-product formation during chloroacetylation .

- Microwave assistance : Reduces reaction time from hours to minutes and improves regioselectivity in heterocyclic coupling .

- Purification : Recrystallization from ethanol-DMF mixtures enhances crystallinity, confirmed by TLC and melting point consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.